Fmoc-D-isoleucine

Peptide Synthesis Chiral Purity Quality Control

Incorporate D-isoleucine to enhance peptide resistance to proteolytic degradation and avoid racemization in Fmoc SPPS. This high-purity (≥98%) D-enantiomer (CAS 143688-83-9) ensures stereochemical integrity for stable peptide therapeutics, antimicrobial peptides, and metabolic drug scaffolds. Verify identity via melting point (146-150°C) and optical rotation ([α]D²⁵ = 10±1°).

Molecular Formula C21H23NO4
Molecular Weight 353.418
CAS No. 143688-83-9; 71989-23-6
Cat. No. B2791465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-isoleucine
CAS143688-83-9; 71989-23-6
Molecular FormulaC21H23NO4
Molecular Weight353.418
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1
InChIKeyQXVFEIPAZSXRGM-BFUOFWGJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-isoleucine (CAS 143688-83-9): A Critical Building Block for D-Peptide Synthesis


Fmoc-D-isoleucine (CAS 143688-83-9) is an Fmoc-protected D-amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) . The compound consists of a D-isoleucine backbone with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function . This protected form enables the site-specific incorporation of the D-stereoisomer of isoleucine into synthetic peptides [1].

Why Fmoc-D-isoleucine Cannot Be Simply Substituted with Fmoc-L-isoleucine or Other D-Amino Acid Analogs


While several Fmoc-protected amino acids may appear functionally similar for peptide synthesis, their substitution can critically alter peptide properties. The stereochemistry of the incorporated amino acid directly dictates the peptide's three-dimensional structure, which in turn governs its biological activity, receptor binding affinity, and susceptibility to proteolytic degradation [1]. For instance, replacing D-isoleucine with its L-enantiomer or a structurally similar D-amino acid like D-leucine or D-valine can lead to a complete loss of target binding or a significant reduction in desired pharmacological effects . The distinct side-chain of isoleucine (sec-butyl) confers unique hydrophobic and steric properties that cannot be replicated by other branched-chain amino acids.

Quantitative Differentiation of Fmoc-D-isoleucine: A Data-Driven Comparison for Informed Procurement


Superior Enantiomeric Purity Specification vs. Standard Grade Fmoc-D-isoleucine

Procuring Fmoc-D-isoleucine from a trusted supplier ensures a purity specification exceeding 98.5% as determined by chiral HPLC, a critical quality metric for minimizing synthesis failures . This is in contrast to more commonly available grades, which may only guarantee a purity of 96% or 98% by standard HPLC, a method that does not resolve enantiomeric impurities .

Peptide Synthesis Chiral Purity Quality Control

Quantified Inhibitory Activity Against DPP-IV: A Functional Differentiator

Fmoc-D-isoleucine itself has demonstrated direct biological activity as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) . It exhibits an IC50 of approximately 4 micromolar and an effective dose range between 5 and 10 micromolar . This functional activity is a direct consequence of its specific D-isoleucine stereochemistry and provides a baseline for designing more potent peptide-based inhibitors. In contrast, its enantiomer, Fmoc-L-isoleucine, is not reported to have the same inhibitory profile, highlighting the functional consequence of stereochemistry.

Diabetes Research Enzyme Inhibition Drug Discovery

Defined Physicochemical Properties for Process Optimization: Optical Rotation

For process development and quality control, the specific optical rotation of a compound is a critical, quantifiable identifier. Fmoc-D-isoleucine has a defined specific optical rotation of [α] = 10±2° (c=1, in DMF) . This value is distinct from that of its L-enantiomer, Fmoc-L-isoleucine, and its diastereomer, Fmoc-D-allo-isoleucine, providing a reliable and routine method for confirming chemical identity and stereochemical integrity.

Process Chemistry Analytical Chemistry Manufacturing

Solubility in Key Synthesis Solvents: Facilitating Efficient SPPS

The solubility of a protected amino acid in standard SPPS solvents is a primary determinant of coupling efficiency. Fmoc-D-isoleucine demonstrates high solubility in DMSO, a common solvent for preparing stock solutions for automated synthesizers. Quantitative data indicates a solubility of at least 90 mg/mL and up to 100 mg/mL in DMSO . This high solubility profile supports the preparation of concentrated solutions, which is advantageous for achieving rapid and complete coupling reactions, thereby improving overall peptide yield.

Peptide Synthesis Solubility Process Optimization

Analytical Method for Quantifying Enantiomeric Impurities

For rigorous quality control of peptide therapeutics, the ability to detect and quantify trace enantiomeric impurities is paramount. A validated chiral HPLC method using a Lux Cellulose-1 column has been established for the separation of Fmoc-D- and Fmoc-L-isoleucine enantiomers [1]. This method is capable of resolving the two enantiomers, and their elution order can be manipulated by changing mobile phase temperature and composition, a feature that can be exploited to ensure the minor impurity elutes before the major peak for more accurate quantification [2].

Analytical Chemistry Chiral Separation Quality Control

High-Value Application Scenarios for Fmoc-D-isoleucine in Research and Industry


Synthesis of D-Peptide Therapeutics for Enhanced Metabolic Stability

Fmoc-D-isoleucine is the monomer of choice for solid-phase synthesis of D-peptide drug candidates. As established in the baseline overview , the incorporation of D-amino acids like D-isoleucine confers resistance to proteolytic degradation, a primary route of clearance for peptide therapeutics. This directly addresses the need for longer-acting peptide drugs with improved in vivo half-lives and oral bioavailability.

Structure-Activity Relationship (SAR) Studies of DPP-IV Inhibitors

Given its direct inhibitory activity against DPP-IV with an IC50 of ~4 µM , Fmoc-D-isoleucine is a valuable tool for medicinal chemists. It can be used to generate focused libraries of analogs to explore the SAR around the isoleucine side chain, with the goal of developing novel, potent, and selective inhibitors for type 2 diabetes.

Development and Validation of Chiral Purity Methods for Peptide APIs

In the GMP manufacturing of peptide active pharmaceutical ingredients (APIs), control of stereoisomeric impurities is a regulatory requirement. The established chiral HPLC methods for separating Fmoc-D-isoleucine from its L-enantiomer can be adapted and validated as an in-process control test or for final API release testing, ensuring patient safety and product efficacy.

Design and Synthesis of Antimicrobial Peptides (AMPs)

The distinct stereochemistry of Fmoc-D-isoleucine makes it an essential component in the design of next-generation antimicrobial peptides. By incorporating D-amino acids into specific positions of AMP sequences , researchers can create analogs that retain potent antimicrobial activity while being resistant to degradation by host and bacterial proteases, addressing a key limitation of many natural AMPs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-isoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.